molecular formula C36H31N5O4 B3282822 N-Benzoyl-2'-deoxy-5'-O-(triphenylmethyl)-Adenosine CAS No. 75759-62-5

N-Benzoyl-2'-deoxy-5'-O-(triphenylmethyl)-Adenosine

Cat. No.: B3282822
CAS No.: 75759-62-5
M. Wt: 597.7 g/mol
InChI Key: YAWKHIRUPXFKPL-OJDZSJEKSA-N
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Description

N-Benzoyl-2'-deoxy-5'-O-(triphenylmethyl)-Adenosine is a chemically modified nucleoside derivative critical in oligonucleotide synthesis. Its structure features three key modifications:

  • N-Benzoyl protection: Shields the exocyclic amine (N6 position) of adenosine, preventing unwanted side reactions during synthesis .
  • 5'-O-Triphenylmethyl (trityl) group: Protects the 5'-hydroxyl, enabling selective coupling in solid-phase oligonucleotide synthesis .
  • 2'-Deoxy modification: Removes the 2'-hydroxyl, making the compound a DNA building block rather than RNA .

This compound is widely used as an intermediate in the synthesis of antisense oligonucleotides, primers, and probes. Its design balances stability during synthesis and ease of deprotection under controlled conditions.

Properties

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H31N5O4/c42-29-21-31(41-24-39-32-33(37-23-38-34(32)41)40-35(43)25-13-5-1-6-14-25)45-30(29)22-44-36(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,23-24,29-31,42H,21-22H2,(H,37,38,40,43)/t29-,30+,31+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWKHIRUPXFKPL-OJDZSJEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-2’-deoxy-5’-O-(triphenylmethyl)-Adenosine typically involves multiple steps. The starting material is usually a nucleoside, which undergoes benzoylation to introduce the benzoyl group. This is followed by the protection of the 5’-hydroxyl group with a triphenylmethyl (trityl) group. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like pyridine.

Industrial Production Methods

In an industrial setting, the production of N-Benzoyl-2’-deoxy-5’-O-(triphenylmethyl)-Adenosine may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Purification techniques like column chromatography and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-2’-deoxy-5’-O-(triphenylmethyl)-Adenosine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzoyl or trityl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or trityl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new nucleoside analogs with modified functional groups.

Scientific Research Applications

N-Benzoyl-2'-deoxy-5'-O-(triphenylmethyl)-adenosine is a modified adenosine derivative with specific applications in chemical and biological research. It combines a benzoyl group and a triphenylmethyl (trityl) group, enhancing its stability and solubility in organic solvents, making it a valuable tool in synthesizing nucleotide analogs and studying biological activities.

Structural Features and Properties
this compound includes key structural modifications:

  • Benzoyl Group: The addition of a benzoyl group enhances stability and modifies its reactivity.
  • 2'-Deoxy Ribose: Lacks a hydroxyl group at the 2' position, making it a component of DNA.
  • Triphenylmethyl (Trityl) Group: This bulky protecting group at the 5' position increases stability and solubility in organic solvents.

Synthesis
The synthesis of this compound involves multiple steps to ensure high purity for research and pharmaceutical applications:

  • Protection of Adenosine: The initial step involves protecting the adenosine molecule to direct the subsequent reactions to specific sites.
  • Addition of Benzoyl Group: A benzoyl group is added to enhance stability and modify reactivity.
  • Introduction of 2'-Deoxy Ribose: The hydroxyl group at the 2' position is removed, creating a deoxyribose sugar.
  • Attachment of Triphenylmethyl Group: A triphenylmethyl group is added to the 5' position to provide additional stability and solubility in organic solvents.

Applications

  • Synthesis of Nucleotide Analogs: Crucial for creating modified nucleotides with enhanced stability and specific biological activities. These analogs are used in research and therapeutic applications.
  • Interaction Studies: Used to study binding properties with enzymes and receptors, which helps elucidate its role in cellular signaling and metabolism. Studying its interactions with adenosine receptors can provide insights into potential pharmacological effects. Metabolic pathway research reveals how modifications influence bioavailability and efficacy as a therapeutic agent.
  • Stability Enhancement: The triphenylmethyl modification enhances the compound's resistance to enzymatic degradation, making it a valuable asset in biochemical studies where prolonged activity is required.

Comparison with Related Compounds

CompoundStructural FeaturesUnique Properties
AdenosineStandard nucleoside structureEssential for energy transfer (ATP)
2-DeoxyadenosineLacks hydroxyl at 2' positionKey component of DNA
This compoundBenzoyl and triphenylmethyl groups addedEnhanced stability and solubility, useful for creating nucleotide analogs
8-Bromo-2'-deoxy-5'-O-(triphenylmethyl)-adenosineBromination at position 8 and triphenylmethyl groupPotentially increased reactivity in certain conditions, useful for specific binding studies

Mechanism of Action

The mechanism of action of N-Benzoyl-2’-deoxy-5’-O-(triphenylmethyl)-Adenosine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may interfere with nucleic acid synthesis or modulate signal transduction pathways.

Comparison with Similar Compounds

5'-O-Protecting Groups

The 5'-hydroxyl protection strategy significantly impacts synthesis efficiency, stability, and deprotection requirements.

Compound 5'-O-Protecting Group Deprotection Method Stability & Applications References
Target Compound Triphenylmethyl (Trityl) Mild acidic conditions (e.g., 3% dichloroacetic acid) Moderate acid stability; used in solution-phase synthesis
6-N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-adenosine () 4,4'-Dimethoxytrityl (DMTr) Weaker acids (e.g., 2% trifluoroacetic acid) More acid-labile; preferred in solid-phase synthesis for faster deprotection
N-Benzoyl-2'-deoxy-5'-O-(tert-butyldiphenylsilyl)-Cytidine () tert-Butyldiphenylsilyl (t-BDPS) Fluoride ions (e.g., TBAF) High stability under acidic/neutral conditions; used in multi-step syntheses

Key Findings :

  • DMTr groups offer faster deprotection than trityl, improving solid-phase synthesis efficiency .
  • Silyl-protected compounds (e.g., t-BDPS) are resistant to acid but require harsh deprotection agents, limiting their compatibility with acid-sensitive functionalities .

N-Protecting Groups

N-protection prevents side reactions at the purine base. Common groups include benzoyl, isobutyryl, and acetyl.

Compound N-Protecting Group Deprotection Method Applications References
Target Compound Benzoyl Ammonia/NaOH (aqueous or methanol) DNA synthesis; balances stability and deprotection ease
2-N-Isobutyryl-guanosine () Isobutyryl Similar to benzoyl RNA synthesis; steric hindrance improves regioselectivity
N6-Benzoyl-2'-deoxyadenosine () Benzoyl (unprotected 5'-OH) N/A Intermediate for further functionalization

Key Findings :

  • Benzoyl and isobutyryl groups are cleaved under similar conditions, but isobutyryl is preferred in RNA synthesis for reduced steric bulk .

2'-Modifications

The 2'-position modification dictates RNA/DNA specificity and influences nuclease resistance.

Compound 2'-Modification Key Properties Applications References
Target Compound 2'-Deoxy DNA backbone; susceptible to nucleases Antisense oligonucleotides
2'-O-(2-Methoxyethyl)-adenosine () 2'-O-Methoxyethyl Enhanced nuclease resistance; RNA-like conformation Therapeutic oligonucleotides (e.g., antisense drugs)
2',3'-di-O-Heptanoyl-cytidine () 2'-O-Heptanoyl Increased lipophilicity; temporary protection for 2'-OH Prodrugs or lipid nanoparticle formulations

Key Findings :

  • 2'-O-Methoxyethyl (MOE) modifications improve pharmacokinetics by resisting enzymatic degradation, a feature absent in the target compound .

Reactivity in Phosphorylation and Coupling

Phosphorylation at the 3'-OH is critical for oligonucleotide chain elongation.

Compound 3'-Modification Reactivity Profile Applications References
Target Compound Free 3'-OH (after deprotection) Compatible with phosphoramidite chemistry Standard DNA synthesis
(N6-Benzoyl)-5'-O-Phosphoramidite () 3'-Phosphoramidite (cyanoethoxy) High reactivity in automated synthesis High-throughput oligonucleotide production
3'-Benzoate derivatives () 3'-O-Benzoyl Requires hydrolysis before coupling Temporary protection for 3'-OH

Key Findings :

  • Phosphoramidite derivatives () enable rapid coupling in automated synthesizers, whereas the target compound’s free 3'-OH requires in-situ activation .

Key Findings :

  • Trityl-protected compounds exhibit moderate stability, while silyl groups (e.g., t-BDPS) offer superior moisture resistance .

Biological Activity

N-Benzoyl-2'-deoxy-5'-O-(triphenylmethyl)-Adenosine (Bz-dT) is a modified nucleoside that has garnered interest due to its potential biological activities. This article explores its synthesis, biological implications, and various research findings concerning its activity.

Synthesis of this compound

The synthesis of Bz-dT typically involves the protection of the nucleobase and sugar moieties to prevent unwanted reactions during the chemical modifications. The initial steps often include:

  • Protection of the 5' Hydroxyl Group : The 5' hydroxyl group of deoxyadenosine is protected using a triphenylmethyl (Trt) group.
  • Benzoylation : The benzoyl group is introduced at the 2' position to enhance stability and biological activity.
  • Deprotection : Finally, selective deprotection yields the desired nucleoside.

Bz-dT exhibits a variety of biological activities, primarily attributed to its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. The compound has been shown to act as an inhibitor of certain kinases and has implications in gene silencing technologies.

  • Inhibition of Protein Synthesis : Similar to other nucleoside analogs, Bz-dT may inhibit protein synthesis by interfering with ribosomal function, as seen with related compounds like nucleocidin .
  • Gene Silencing : Research indicates that modified nucleotides like Bz-dT can enhance the stability and efficacy of siRNA in gene silencing applications .

Case Studies and Research Findings

  • In Vitro Studies : In studies involving HEK293 cells, Bz-dT demonstrated significant agonistic activity on alpha protein kinase 1 (ALPK1), which is crucial for immune response modulation .
  • Nucleoside Analog Efficacy : The introduction of benzoyl and triphenylmethyl groups has been shown to improve the binding affinity of Bz-dT to RNA targets compared to unmodified nucleosides, suggesting enhanced therapeutic potential in RNAi applications .
  • Safety Profile : Initial assessments indicate that Bz-dT does not exhibit significant toxicity in mitochondrial assays, making it a promising candidate for further development in therapeutic contexts .

Comparative Analysis of Biological Activities

CompoundMechanism of ActionBiological ActivityReference
This compoundInhibits protein synthesis; modulates ALPK1Agonist for immune response
NucleocidinInhibits translationAntibacterial
2′-F-NMC Modified siRNAEnhances gene silencingIncreased stability

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing N-Benzoyl-2'-deoxy-5'-O-(triphenylmethyl)-Adenosine?

  • Methodology : The synthesis involves sequential protection of functional groups. First, the 5'-hydroxyl group of 2'-deoxyadenosine is protected using triphenylmethyl chloride under anhydrous conditions with pyridine as a base. Subsequent benzoylation of the exocyclic amine is achieved via benzoyl chloride in dichloromethane. Final purification is performed via column chromatography. The trityl group enhances stability during oligonucleotide synthesis, while the benzoyl group prevents side reactions at the nucleobase .

Q. Why are triphenylmethyl and benzoyl groups used as protecting groups in this compound?

  • Methodology : The triphenylmethyl (trityl) group at the 5'-position provides steric bulk, protecting the hydroxyl group during automated oligonucleotide synthesis. The benzoyl group on the exocyclic amine prevents undesired acylation or oxidation. These groups are selectively removed under acidic (trityl) or basic (benzoyl) conditions post-synthesis .

Q. What analytical techniques validate the structure and purity of this compound?

  • Methodology : Thin-layer chromatography (TLC) monitors reaction progress. High-performance liquid chromatography (HPLC) ensures purity (>95%), while nuclear magnetic resonance (NMR; ¹H, ¹³C) confirms structural integrity. Mass spectrometry (HRMS-ESI) provides molecular weight verification. Elemental analysis further validates stoichiometry .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Methodology : Use anhydrous solvents (e.g., dry dichloromethane) and molecular sieves to prevent hydrolysis. Optimize reaction time and temperature (e.g., 24 hours at 25°C for tritylation). Employ high-purity reagents and automated flow reactors for reproducibility. Yield improvements (≥85%) are achievable via iterative recrystallization .

Q. What side reactions occur during synthesis, and how are they mitigated?

  • Methodology : Hydrolysis of the trityl group under moisture is a major side reaction. Mitigation involves rigorous drying of solvents and inert gas (N₂/Ar) purging. Competing acylation at the 3'-OH is minimized by steric hindrance from the trityl group. Post-reaction quenching with aqueous sodium bicarbonate removes excess benzoyl chloride .

Q. How does this compound interact with DNA/RNA polymerases in enzymatic studies?

  • Methodology : As a substrate analog, it inhibits polymerase activity by competing with natural nucleotides. Kinetic assays (e.g., IC₅₀, Kᵢ) quantify inhibition potency. X-ray crystallography reveals binding interactions, such as hydrogen bonding with conserved lysine residues in enzyme active sites. Comparative studies with non-protected analogs highlight trityl-enhanced stability .

Q. What strategies differentiate this compound’s stability from silyl-protected analogs (e.g., TBDMS)?

  • Methodology : The trityl group offers superior acid-lability compared to silyl ethers, enabling selective deprotection. Stability in polar aprotic solvents (e.g., acetonitrile) is higher for trityl derivatives, reducing premature cleavage during oligonucleotide synthesis. Solubility in organic phases is enhanced, facilitating chromatographic purification .

Q. How can this compound be used to study nucleotide-excision repair (NER) mechanisms?

  • Methodology : Incorporate the compound into model oligonucleotides to mimic damaged DNA. Monitor repair kinetics using fluorescence-based assays (e.g., FRET) or gel electrophoresis. Compare repair efficiency with unmodified substrates to assess the impact of bulky adducts on NER enzyme recognition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzoyl-2'-deoxy-5'-O-(triphenylmethyl)-Adenosine
Reactant of Route 2
N-Benzoyl-2'-deoxy-5'-O-(triphenylmethyl)-Adenosine

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